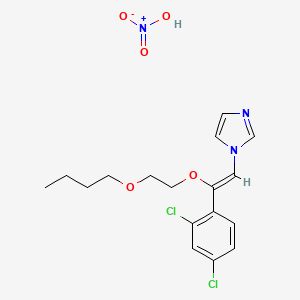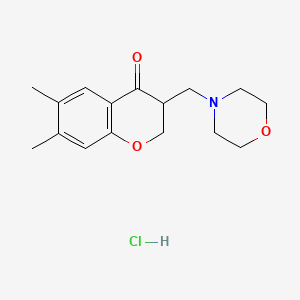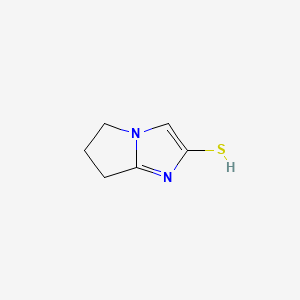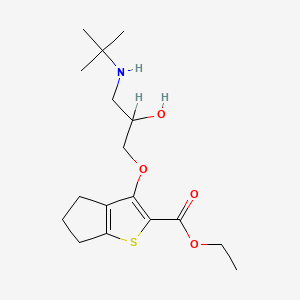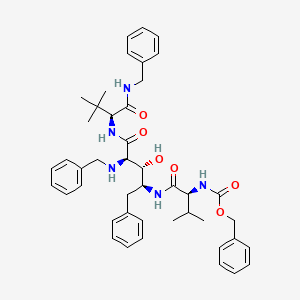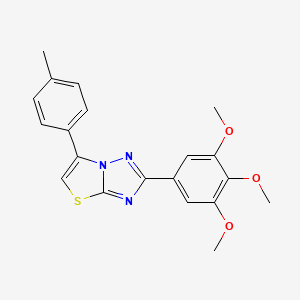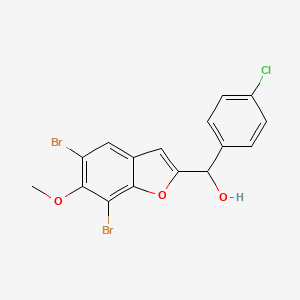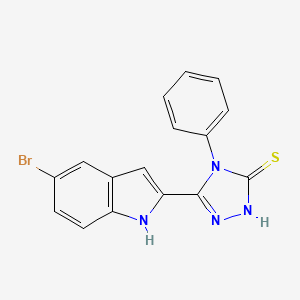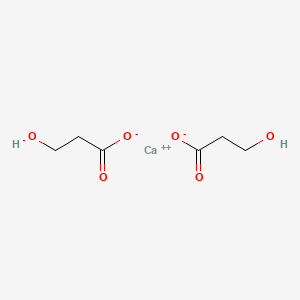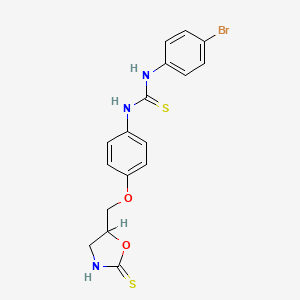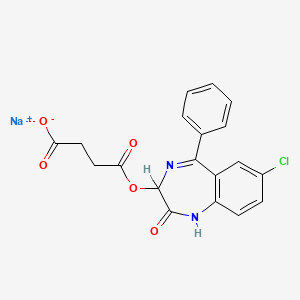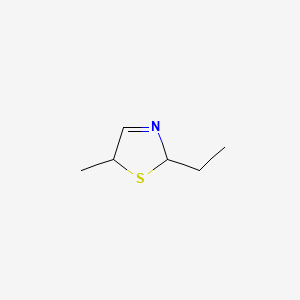
2-Ethyl-5-methyl-3-thiazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-methyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family Thiazolines are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methyl-3-thiazoline typically involves the reaction of appropriate thioamides with α-haloketones. One common method includes the reaction of 2-acetyl-2-thiazoline with the hydrochloride salt of (2-thiazolin-2-yl) hydrazine in the presence of potassium acetate. The reaction mixture is refluxed for about 2 hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 2-Ethyl-5-methyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolines depending on the reagents used.
科学的研究の応用
2-Ethyl-5-methyl-3-thiazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators
作用機序
The mechanism of action of 2-Ethyl-5-methyl-3-thiazoline involves its interaction with various molecular targets and pathways:
類似化合物との比較
Thiazole: A simpler analog with a similar ring structure but different substituents.
Thiazolidine: A reduced form of thiazoline with a saturated ring.
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, and abafungin, which have diverse biological activities
Uniqueness: 2-Ethyl-5-methyl-3-thiazoline is unique due to its specific substituents, which confer distinct chemical properties and biological activities
特性
CAS番号 |
102169-64-2 |
|---|---|
分子式 |
C6H11NS |
分子量 |
129.23 g/mol |
IUPAC名 |
2-ethyl-5-methyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C6H11NS/c1-3-6-7-4-5(2)8-6/h4-6H,3H2,1-2H3 |
InChIキー |
UAEXQVAYAGZDAX-UHFFFAOYSA-N |
正規SMILES |
CCC1N=CC(S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


